molecular formula C18H10N2O2S B2991136 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one CAS No. 313536-24-2

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one

Cat. No.: B2991136
CAS No.: 313536-24-2
M. Wt: 318.35
InChI Key: HSRAFAOEQXTADE-UHFFFAOYSA-N
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Description

The compound “3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one” belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds have been reported to exhibit considerable in vitro anticancer activity against certain cell lines . For instance, the compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole have shown significant activity against the human liver cancer Hep G2 cell line .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in the literature . The synthesis involves the use of various substituents and functional groups, leading to a variety of derivatives with different properties .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]benzothiazole derivatives is characterized by the presence of an imidazole ring fused with a benzothiazole ring . The presence of various substituents on these rings can significantly influence the properties of the compounds .


Chemical Reactions Analysis

The chemical reactions involving imidazo[2,1-b][1,3]benzothiazole derivatives are largely dependent on the substituents present on the imidazole and benzothiazole rings . These reactions can lead to a variety of products with different properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]benzothiazole derivatives can vary widely depending on the specific substituents present on the imidazole and benzothiazole rings .

Scientific Research Applications

Antibacterial Activity

3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one derivatives have shown significant antibacterial activity. A study by Palkar et al. (2010) synthesized a series of these derivatives and tested them against various bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results demonstrated comparable activity to standard antibiotics like ampicillin, highlighting their potential as antimicrobial agents (Palkar et al., 2010).

Immunological Activity

Some compounds of this class exhibit immunosuppressive properties. Mase et al. (1986) prepared derivatives of 2-phenylimidazo[2,1-b]benzothiazole and found them to suppress delayed type hypersensitivity (DTH) in mice via oral administration, without inhibiting humoral immunity. This suggests their potential application in treating immune-related disorders (Mase et al., 1986).

Anticancer Activity

Another crucial area of application is in cancer research. Srimanth et al. (2002) synthesized and evaluated a series of imidazo[2,1-b]benzothiazole derivatives for their anticancer activity. The compounds exhibited significant activity against various tumor cell lines, indicating their potential as anticancer agents (Srimanth et al., 2002).

Radiosensitizing Properties

Some derivatives also have applications as radiosensitizers. Majalakere et al. (2020) reported the synthesis of potent imidazo[2,1-b][1,3]benzothiazole derivatives as radiosensitizers and anticarcinogenic compounds, showing significant activity against cancer cell lines like Hep G2 and melanoma cell lines (Majalakere et al., 2020).

Antimicrobial Activity

Shankerrao et al. (2017) synthesized benzofuran-imidazo[2,1-b][1,3]thiazole derivatives and assessed their antimicrobial properties. The study revealed that some of these compounds exhibited promising antimicrobial activities (Shankerrao et al., 2017).

Antiallergic Activity

Compounds derived from imidazo[2,1-b]benzothiazoles have shown potential antiallergic effects. Ager et al. (1988) synthesized a range of compounds with significant oral antiallergic activity in animal models, highlighting their potential as antiallergic agents (Ager et al., 1988).

Future Directions

The future research directions for imidazo[2,1-b][1,3]benzothiazole derivatives could involve the synthesis of new derivatives with improved properties, as well as further investigation into their mechanisms of action . Additionally, more studies are needed to fully understand the safety and hazards associated with these compounds .

Mechanism of Action

Target of Action

The primary targets of 3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one are cancer cells, specifically human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has shown considerable in vitro anticancer activity against these cell lines .

Mode of Action

The compound works by acting as a radiosensitizer . Radiosensitizers are agents that help sensitize tumor cells towards radiation by inducing free radical generation, denaturing macromolecules, and inhibiting DNA repair mechanisms, thus leading to cell death . The presence of sulfonamide in combination with methoxy substitution in the compound enhances DNA fragmentation, thereby acting as an effective derivative for Hepatocellular carcinoma .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA repair and cell death . By inhibiting DNA repair mechanisms and inducing free radical generation, the compound triggers cell death . This is particularly effective in the context of radiotherapy, where high energy ionizing radiation is directed towards cancer cells, causing genetic changes .

Pharmacokinetics

It’s worth noting that the lipophilicity of a molecule significantly impacts its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the death of cancer cells . Specifically, the compound has shown considerable in vitro anticancer activity against the human liver cancer Hep G2 cell line and two parental melanoma cell lines . The compound has proven to be more potent when combined with radiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the hypoxic nature of cancer cells can reduce the effectiveness of radiation therapy . The use of radiosensitizers like this compound can overcome this challenge by sensitizing the tumor cells towards radiation .

Properties

IUPAC Name

3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O2S/c21-17-12(9-11-5-1-3-7-15(11)22-17)13-10-20-14-6-2-4-8-16(14)23-18(20)19-13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRAFAOEQXTADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C5=CC=CC=C5SC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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